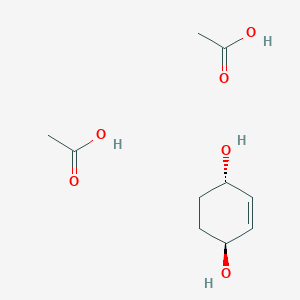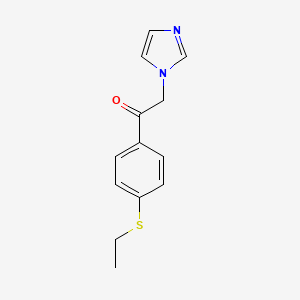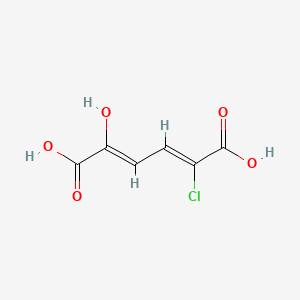
2-Chloro-5-hydroxy-2,4-hexadienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is an organic compound with the molecular formula C6H5ClO5 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid can be achieved through several methods. One common approach involves the chlorination of 5-hydroxy-2,4-hexadienedioic acid under controlled conditions. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chlorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxy-2,4-hexadienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The conjugated diene system can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-2,4-hexadienedioic acid.
Reduction: Formation of 2-chloro-5-hydroxyhexanoic acid.
Substitution: Formation of 2-azido-5-hydroxy-2,4-hexadienedioic acid or 2-thio-5-hydroxy-2,4-hexadienedioic acid.
Scientific Research Applications
2-Chloro-5-hydroxy-2,4-hexadienedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways. The conjugated diene system allows for electron delocalization, which can affect the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 2-Chloro-5-hydroxy-3-hexenoic acid
- 2-Chloro-5-hydroxy-2,4-pentadienedioic acid
Uniqueness
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
76260-72-5 |
|---|---|
Molecular Formula |
C6H5ClO5 |
Molecular Weight |
192.55 g/mol |
IUPAC Name |
(2Z,4Z)-2-chloro-5-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO5/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2,8H,(H,9,10)(H,11,12)/b3-1-,4-2- |
InChI Key |
NQNIOZLUWJONON-CCAGOZQPSA-N |
Isomeric SMILES |
C(=C(/C(=O)O)\O)\C=C(\C(=O)O)/Cl |
Canonical SMILES |
C(=C(C(=O)O)O)C=C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
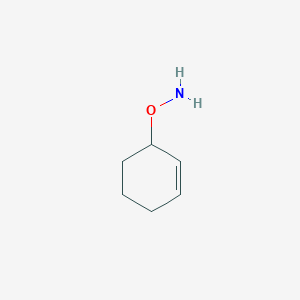
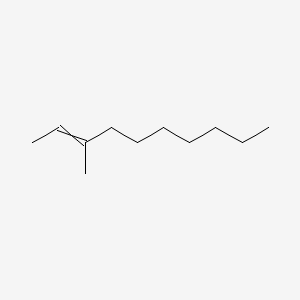
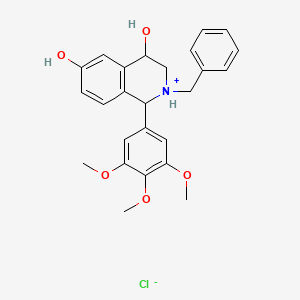
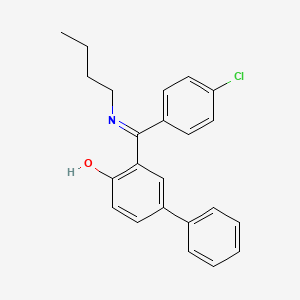
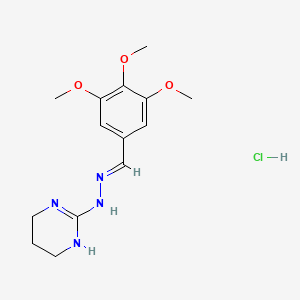
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
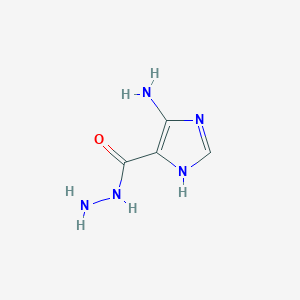
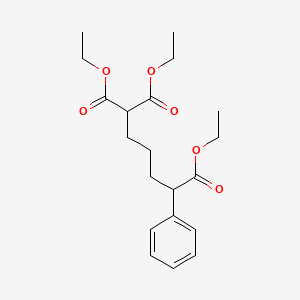
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)


